molecular formula C17H26N2O3 B2531370 tert-Butyl 4-((3-aminophenoxy)methyl)piperidine-1-carboxylate CAS No. 1290047-50-5

tert-Butyl 4-((3-aminophenoxy)methyl)piperidine-1-carboxylate

Cat. No.: B2531370
CAS No.: 1290047-50-5
M. Wt: 306.406
InChI Key: JAFTVNPSTZRGOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 4-((3-aminophenoxy)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H26N2O3 and its molecular weight is 306.406. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Key Intermediates

Compounds related to tert-Butyl 4-((3-aminophenoxy)methyl)piperidine-1-carboxylate serve as key intermediates in the synthesis of complex molecules. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a crucial intermediate in creating Vandetanib, synthesized through acylation, sulfonation, and substitution from piperidin-4-ylmethanol (Wang, Tang, Xu, & Wang, 2015).

Structural and Synthetic Studies

Research has focused on synthesizing enantiopure derivatives from common precursors, illustrating the compound's role in generating structurally diverse and biologically relevant molecules. For example, tert-Butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates have been prepared from Boc-Asp-O(t)Bu, showcasing the compound's utility in synthesizing cis- and trans-4-hydroxypipecolates and 4-hydroxylysine derivatives, essential in medicinal chemistry (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).

Drug Metabolism Studies

Compounds similar to this compound have been used to study drug metabolism and the role of cytochrome P450 enzymes in the oxidation processes of pharmaceuticals. This research is crucial for understanding how drugs are metabolized in the body and for the development of safer and more effective therapeutic agents (Prakash, Wang, O’Connell, & Johnson, 2008).

Advanced Material Synthesis

Research into the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate demonstrates the compound's application in creating biologically active compounds, such as crizotinib. These studies not only contribute to pharmaceutical sciences but also to the development of new materials and chemical processes (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Safety and Hazards

The safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Similar compounds have been found to be effective in brca-1 and -2 mutant tumors , suggesting that this compound may also target similar pathways or proteins.

Mode of Action

Given its structural similarity to other compounds that act as poly (adp-ribose) polymerase (parp) inhibitors , it may interact with its targets in a similar manner.

Result of Action

Similar compounds have been found to be effective in brca-1 and -2 mutant tumors , suggesting that this compound may have similar effects.

Properties

IUPAC Name

tert-butyl 4-[(3-aminophenoxy)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-9-7-13(8-10-19)12-21-15-6-4-5-14(18)11-15/h4-6,11,13H,7-10,12,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFTVNPSTZRGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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